2-((piperidin-3-ylmethyl)thio)-1H-benzo[d]imidazole hydrochloride
Overview
Description
2-((Piperidin-3-ylmethyl)thio)-1H-benzo[d]imidazole hydrochloride is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a piperidine ring, a benzo[d]imidazole moiety, and a thioether linkage, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-((piperidin-3-ylmethyl)thio)-1H-benzo[d]imidazole hydrochloride typically involves the following steps:
Piperidine Derivative Synthesis: Piperidine derivatives can be synthesized through various methods, including the reduction of pyridine or the cyclization of amino alcohols.
Thiolation Reaction: The piperidine derivative is then reacted with a suitable thiolating agent, such as thiophosgene or Lawesson's reagent, to introduce the thioether group.
Benzimidazole Formation: The thiolated piperidine is subsequently reacted with o-phenylenediamine under acidic conditions to form the benzo[d]imidazole ring.
Hydrochloride Formation: Finally, the resulting compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-((Piperidin-3-ylmethyl)thio)-1H-benzo[d]imidazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-CPBA.
Reduction: The compound can be reduced to remove the benzo[d]imidazole ring or modify the piperidine ring.
Substitution Reactions: The thioether group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-CPBA, and other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, alcohols, or halides.
Major Products Formed:
Sulfoxides and Sulfones: Resulting from the oxidation of the thioether group.
Reduced Derivatives: Resulting from the reduction of the benzo[d]imidazole ring or piperidine ring.
Substituted Derivatives: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to investigate enzyme activities and protein interactions. Medicine: The compound has shown potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases. Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2-((piperidin-3-ylmethyl)thio)-1H-benzo[d]imidazole hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Piperidine derivatives
Benzo[d]imidazole derivatives
Thioether-containing compounds
Uniqueness: 2-((Piperidin-3-ylmethyl)thio)-1H-benzo[d]imidazole hydrochloride is unique due to its combination of a piperidine ring, a benzo[d]imidazole moiety, and a thioether linkage. This combination provides distinct chemical and biological properties that differentiate it from other similar compounds.
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Properties
IUPAC Name |
2-(piperidin-3-ylmethylsulfanyl)-1H-benzimidazole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3S.ClH/c1-2-6-12-11(5-1)15-13(16-12)17-9-10-4-3-7-14-8-10;/h1-2,5-6,10,14H,3-4,7-9H2,(H,15,16);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRRZJNNKSMDGIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CSC2=NC3=CC=CC=C3N2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.82 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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